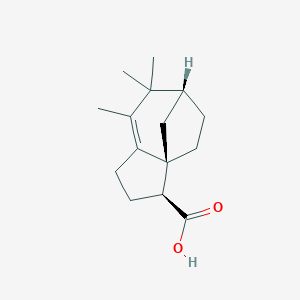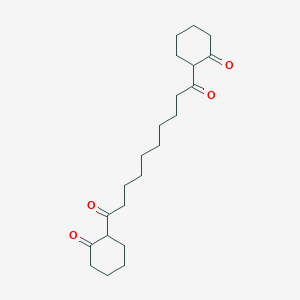
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various pharmacological properties.
Wirkmechanismus
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione exerts its pharmacological effects through various mechanisms such as inhibition of NF-κB pathway, modulation of Wnt/β-catenin signaling, and induction of apoptosis in cancer cells. It also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been reported to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animals. Additionally, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a relatively safe compound with low toxicity and can be easily synthesized in the laboratory. However, its poor solubility in aqueous solutions and low bioavailability limit its use in in vivo studies. Furthermore, the lack of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing makes it challenging to compare results across different studies.
Zukünftige Richtungen
Future research on 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione should focus on improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione and its potential applications in other diseases. The development of standardized protocols for 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione administration and dosing would also facilitate the comparison of results across different studies.
Conclusion:
In conclusion, 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione is a natural compound with various pharmacological properties that have been extensively studied in scientific research. Its potential therapeutic applications in cancer, diabetes, inflammation, and neurological disorders make it a promising candidate for further investigation. However, the limitations of its poor solubility and low bioavailability should be addressed to maximize its therapeutic potential.
Synthesemethoden
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1,10-Bis(2-oxocyclohexyl)-1,10-decanedione has also been investigated as a potential therapeutic agent for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
17343-93-0 |
|---|---|
Produktname |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1,10-bis(2-oxocyclohexyl)decane-1,10-dione |
InChI |
InChI=1S/C22H34O4/c23-19(17-11-7-9-15-21(17)25)13-5-3-1-2-4-6-14-20(24)18-12-8-10-16-22(18)26/h17-18H,1-16H2 |
InChI-Schlüssel |
RAOXNINWQAFWNG-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
Kanonische SMILES |
C1CCC(=O)C(C1)C(=O)CCCCCCCCC(=O)C2CCCCC2=O |
Piktogramme |
Acute Toxic |
Synonyme |
1,10-Bis(2-oxocyclohexyl)-1,10-decanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



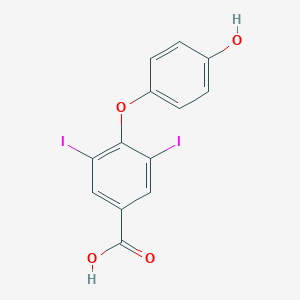
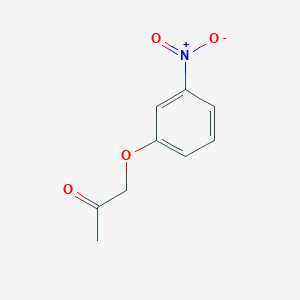
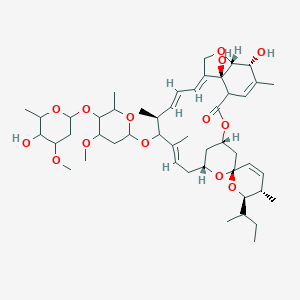
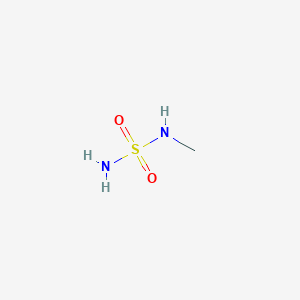


![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
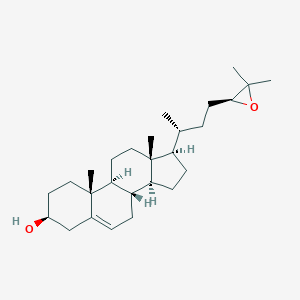


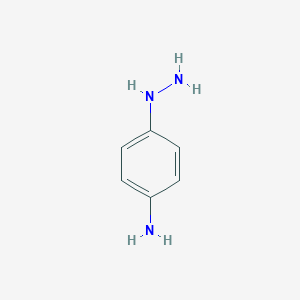

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
